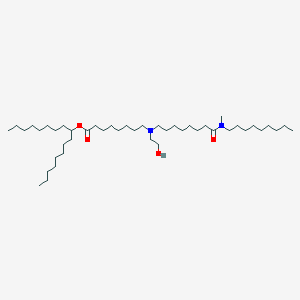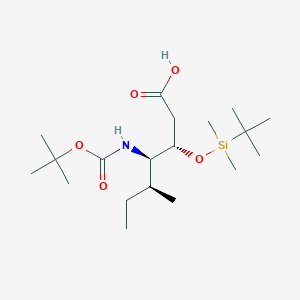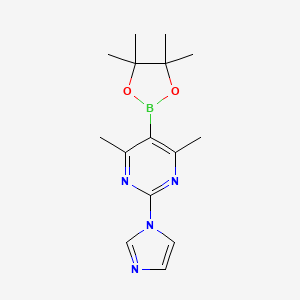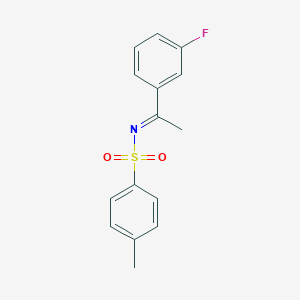
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C24H17BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry
In chemistry, (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
The unique structure of this compound may offer opportunities for developing novel therapeutic agents .
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its excellent photophysical properties make it a suitable candidate for creating efficient and stable blue-emitting materials for display technologies .
作用機序
The mechanism of action of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid in OLEDs involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient charge transport and light emission. The boronic acid group plays a crucial role in facilitating the formation of stable thin films, which are essential for the performance of OLED devices .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its blue-emitting properties in OLEDs.
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: Another compound used in OLEDs with similar photophysical properties.
Uniqueness
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid stands out due to its unique combination of naphthalene and anthracene moieties, which contribute to its excellent thermal stability and photophysical properties. This makes it a highly efficient and stable material for use in OLEDs compared to other similar compounds .
特性
分子式 |
C30H21BO2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)24-17-15-21(16-18-24)29-25-9-3-5-11-27(25)30(28-12-6-4-10-26(28)29)23-14-13-20-7-1-2-8-22(20)19-23/h1-19,32-33H |
InChIキー |
HPULSRIRFZNXRZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C=C5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)




![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
